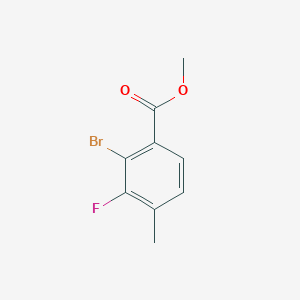

Methyl 2-bromo-3-fluoro-4-methylbenzoate

Beschreibung

BenchChem offers high-quality Methyl 2-bromo-3-fluoro-4-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-bromo-3-fluoro-4-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H8BrFO2 |

|---|---|

Molekulargewicht |

247.06 g/mol |

IUPAC-Name |

methyl 2-bromo-3-fluoro-4-methylbenzoate |

InChI |

InChI=1S/C9H8BrFO2/c1-5-3-4-6(9(12)13-2)7(10)8(5)11/h3-4H,1-2H3 |

InChI-Schlüssel |

BAKUMFFPCFDFON-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=C(C=C1)C(=O)OC)Br)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Strategic Utility of Methyl 2-bromo-3-fluoro-4-methylbenzoate in Advanced Medicinal Chemistry

Executive Summary

In contemporary drug discovery, the strategic incorporation of halogens into aromatic scaffolds is a cornerstone of lead optimization. Methyl 2-bromo-3-fluoro-4-methylbenzoate (CAS: 1805592-71-5) represents a highly specialized, tri-substituted pharmacophore building block. Designed for precision, this compound offers medicinal chemists a dual-purpose platform: a reactive C2-bromine handle for transition-metal-catalyzed cross-coupling, and a C3-fluorine atom engineered for metabolic shielding and lipophilicity tuning.

This technical guide provides an in-depth analysis of the compound's structural causality, physicochemical properties, and field-proven experimental protocols for its integration into drug development pipelines.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of this building block is critical for predicting its behavior in both synthetic environments and biological systems. The precise molecular weight of 247.06 g/mol and the specific spatial arrangement of its substituents dictate its reactivity profile[1].

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | Methyl 2-bromo-3-fluoro-4-methylbenzoate |

| CAS Registry Number | 1805592-71-5 |

| Molecular Formula | C₉H₈BrFO₂ |

| Molecular Weight | 247.06 g/mol |

| SMILES String | O=C(OC)C1=CC=C(C)C(F)=C1Br |

| Purity Standard | ≥98% |

| Storage Conditions | Sealed in dry environment, 2-8 °C |

Structural Causality: The Tri-Substituted Pharmacophore

As a Senior Application Scientist, I emphasize that every substituent on a benzene ring must serve a distinct, calculated purpose. The architecture of Methyl 2-bromo-3-fluoro-4-methylbenzoate is not arbitrary; it is a self-validating system designed to overcome common pharmacokinetic hurdles.

The Fluorine Effect: Metabolic Shielding

Approximately 20–25% of currently marketed pharmaceuticals contain at least one fluorine atom[2]. The C3-fluorine in this scaffold serves a critical protective role. Cytochrome P450 (CYP450) enzymes in the liver frequently target electron-rich aromatic rings for hydroxylation, leading to rapid drug clearance[3].

-

Causality: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I), lowering the HOMO energy of the aromatic ring and rendering it less susceptible to electrophilic attack[3][4]. Furthermore, its proximity to the C4-methyl group provides steric shielding, mitigating the risk of rapid benzylic oxidation, a common metabolic "soft spot"[2][4].

The Bromine Handle: Synthetic Priming

Positioned at C2, the bromine atom is sterically hindered by the adjacent ester and fluorine groups. However, the C-Br bond is electronically primed for oxidative addition by low-valent transition metals[5].

-

Causality: This orthogonal reactivity allows chemists to selectively functionalize the C2 position via cross-coupling without disturbing the ester or the carbon-fluorine bond, enabling the rapid generation of diverse chemical libraries.

Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling

The most powerful application of Methyl 2-bromo-3-fluoro-4-methylbenzoate is its use as an electrophile in the Suzuki-Miyaura cross-coupling reaction [6].

Catalyst Selection Logic

For sterically congested aryl bromides, the choice of catalyst dictates the success or failure of the reaction. Pd(dppf)Cl₂ is the optimal choice for this specific scaffold.

-

Causality: The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle. This specific geometry stabilizes the palladium center during the difficult oxidative addition into the hindered C2-Br bond and subsequently accelerates the reductive elimination step, preventing the catalyst from stalling[6].

Standardized Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is designed as a self-validating system to ensure high yields and prevent catalyst degradation.

Reagents:

-

Methyl 2-bromo-3-fluoro-4-methylbenzoate (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Potassium carbonate (K₂CO₃, 2.5 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

-

Solvent: 1,4-Dioxane / H₂O (2:1 v/v)

Step-by-Step Methodology:

-

Solvent Degassing (Crucial): Sparge the 1,4-dioxane and water mixture with argon gas for 15 minutes prior to use.

-

Causality: Palladium(0) intermediates are highly sensitive to molecular oxygen. Oxygen irreversibly oxidizes the active catalyst into an inactive Pd(II) peroxo complex, terminating the catalytic cycle.

-

-

Reagent Assembly: In an oven-dried Schlenk flask under argon, combine the benzoate building block, arylboronic acid, and K₂CO₃.

-

Causality: K₂CO₃ is selected because it is sufficiently basic to form the reactive boronate "ate" complex required for transmetalation, yet mild enough to prevent the unwanted aqueous saponification of the C1-methyl ester.

-

-

Catalyst Introduction: Add 5 mol% of Pd(dppf)Cl₂·CH₂Cl₂.

-

Thermal Activation: Heat the reaction mixture to 90–100 °C for 8–10 hours.

-

Causality: Calorimetric studies indicate that Suzuki couplings can exhibit significant exotherms upon catalyst activation[5]. Controlled, steady heating to 90 °C ensures a consistent turnover frequency without risking thermal decomposition of the catalyst.

-

-

Isolation: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Process Visualization

The following diagram illustrates the logical progression from the raw building block through synthetic functionalization, culminating in the pharmacokinetic benefits realized in vivo.

Synthetic and metabolic optimization workflow for fluorinated benzoate derivatives.

Handling, Storage, and Safety Protocols

To maintain the structural integrity of Methyl 2-bromo-3-fluoro-4-methylbenzoate, strict adherence to Environmental Health and Safety (EHS) guidelines is required:

-

Storage: The compound must be sealed in a dry environment and stored at 2-8 °C to prevent ambient hydrolysis of the methyl ester[1].

-

Handling: As a halogenated aromatic compound, it may act as a mild skin and eye irritant. Standard PPE (nitrile gloves, safety goggles, and a laboratory coat) must be worn. All synthetic manipulations involving palladium and organic solvents must be conducted inside a certified chemical fume hood.

References

1.[1] ChemScene. "1805592-71-5 | Methyl 2-bromo-3-fluoro-4-methylbenzoate". 1 2.[3] Pharmacy Journal. "Fluorine in drug discovery: Role, design and case studies". 3 3.[4] National Institutes of Health (NIH). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective". 4 4.[2] IKPRress. "Therapeutic Applications of Fluorinated Compounds". 2 5. RSC Publishing. "Towards novel tacrine analogues: Pd(dppf)Cl2 catalyzed improved synthesis". 6.[6] DiVA Portal. "Project Thesis Suzuki coupling of functionalized arylboronic acids". 6 7.[5] Mettler Toledo. "Suzuki Cross-Coupling Reactions Mechanisms". 5

Sources

- 1. chemscene.com [chemscene.com]

- 2. files.ikprress.org [files.ikprress.org]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mt.com [mt.com]

- 6. diva-portal.org [diva-portal.org]

Methyl 2-bromo-3-fluoro-4-methylbenzoate: A Comprehensive Technical Guide

Introduction & Strategic Importance

Methyl 2-bromo-3-fluoro-4-methylbenzoate (CAS 1805592-71-5) is a highly specialized, poly-substituted aromatic building block utilized in advanced organic synthesis and active pharmaceutical ingredient (API) development[1]. The molecule possesses a unique tetrasubstituted benzene ring, featuring an ester moiety, an ortho-bromine atom, a meta-fluorine atom, and a para-methyl group. This specific arrangement provides a highly tunable electronic and steric environment, making it an ideal precursor for transition-metal-catalyzed cross-coupling reactions and targeted functionalization in drug discovery.

Physicochemical Profiling & Structural Data

Accurate structural and physical data are critical for reaction planning, stoichiometric calculations, and analytical validation. The following parameters summarize the core properties of this compound[1],[2].

| Property | Value |

| Chemical Name | Methyl 2-bromo-3-fluoro-4-methylbenzoate |

| CAS Number | 1805592-71-5 |

| Molecular Formula | C9H8BrFO2 |

| Molecular Weight | 247.06 g/mol |

| SMILES String | O=C(OC)C1=CC=C(C)C(F)=C1Br |

| Purity Standards | ≥98% (Commercial standard) |

| Storage Conditions | Sealed in dry environment, 2-8°C |

Mechanistic Rationale: Overcoming Regioselectivity Challenges

A central challenge in synthesizing methyl 2-bromo-3-fluoro-4-methylbenzoate lies in the regioselective introduction of the bromine atom at the C2 position.

The Failure of Electrophilic Aromatic Substitution (EAS): If one attempts a standard EAS bromination on the precursor 3-fluoro-4-methylbenzoic acid, the reaction is governed by the competing directing effects of the substituents. The carboxyl group is strongly deactivating and meta-directing. The fluorine atom is ortho/para-directing but deactivating. The methyl group, however, is an activating ortho/para director. Because the methyl group is the most activating substituent on the ring, it dictates the regiochemistry, directing the electrophile to the C5 position (ortho to the methyl group). Thus, standard EAS predominantly yields the undesired 5-bromo isomer[3].

The Directed ortho-Metalation (DoM) Solution: To achieve C2-bromination, chemists must bypass standard electrophilic activation and instead exploit the kinetic acidity of the aromatic protons. The C2 proton is uniquely flanked by two inductively electron-withdrawing groups: the fluorine atom and the carboxylate moiety. By employing, a strong, sterically hindered base such as sec-butyllithium (sec-BuLi) combined with tetramethylethylenediamine (TMEDA) selectively deprotonates the C2 position at cryogenic temperatures (-78 °C). The resulting organolithium intermediate is then trapped with an electrophilic bromine source to exclusively yield the 2-bromo derivative.

Reaction Pathway Visualization

Fig 1: Chemoselective synthesis pathway of methyl 2-bromo-3-fluoro-4-methylbenzoate via DoM.

Validated Experimental Protocols

The following step-by-step methodologies form a self-validating system for the synthesis of the target ester, ensuring high regioselectivity and chemical purity.

Protocol A: Regioselective Bromination via DoM

Objective: Synthesize 2-bromo-3-fluoro-4-methylbenzoic acid from 3-fluoro-4-methylbenzoic acid.

-

System Preparation: Flame-dry a Schlenk flask under an argon atmosphere to eliminate moisture. Add 3-fluoro-4-methylbenzoic acid (1.0 equiv) and anhydrous tetrahydrofuran (THF) to achieve a 0.2 M concentration.

-

Amine Addition: Add TMEDA (2.2 equiv) to the solution and cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Causality: TMEDA coordinates to the lithium ion, breaking down the oligomeric aggregates of the alkyllithium reagent. This dramatically increases the base's kinetic reactivity and ensures complete metalation.

-

-

Lithiation: Dropwise add sec-BuLi (1.4 M in cyclohexane, 2.2 equiv) over 30 minutes. Maintain the temperature at -78 °C for 2 hours.

-

Causality: 2.2 equivalents are strictly required—the first equivalent deprotonates the carboxylic acid to form a lithium carboxylate, while the second equivalent executes the ortho-lithiation at the highly acidic C2 position.

-

-

Electrophilic Quench: Rapidly add 1,2-dibromoethane (2.5 equiv) neat. Stir for 1 hour at -78 °C, then allow the mixture to slowly warm to room temperature over 3 hours.

-

Workup & Validation: Quench the reaction with 1M HCl until the aqueous layer reaches pH < 2. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Validate the C2-bromination via 1H NMR by confirming the disappearance of the C2 aromatic proton signal.

Protocol B: Fischer Esterification

Objective: Convert the brominated acid to methyl 2-bromo-3-fluoro-4-methylbenzoate.

-

Reaction Setup: Dissolve the crude 2-bromo-3-fluoro-4-methylbenzoic acid in anhydrous methanol (0.5 M).

-

Catalysis: Add concentrated sulfuric acid (H2SO4, 0.1 equiv) dropwise.

-

Reflux: Heat the mixture to reflux (approx. 65 °C) for 12 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the starting material spot is entirely consumed.

-

Workup: Cool to room temperature and concentrate the methanol under reduced pressure. Dilute the residue with dichloromethane (DCM) and wash carefully with saturated aqueous NaHCO3.

-

Causality: The basic wash neutralizes the H2SO4 catalyst and extracts any unreacted carboxylic acid into the aqueous layer, self-purifying the organic phase.

-

-

Purification: Dry the organic layer over Na2SO4, concentrate, and purify via silica gel flash chromatography to yield the pure methyl 2-bromo-3-fluoro-4-methylbenzoate[1].

Downstream Applications in API Synthesis

In modern drug development, methyl 2-bromo-3-fluoro-4-methylbenzoate acts as a highly privileged scaffold. The ester group serves as a robustly protected carboxylic acid, which can be later hydrolyzed or directly converted into amides (a common motif in peptidomimetics).

The C2-bromine is the primary site for. However, the steric hindrance generated by the adjacent ester and the electronic withdrawal of the fluorine atom require optimized catalytic systems. Researchers typically employ bulky, electron-rich phosphine ligands (such as XPhos or SPhos) in Suzuki-Miyaura or Buchwald-Hartwig couplings to facilitate the oxidative addition of the sterically hindered C-Br bond. Once the bromine is substituted, the fluorine atom at C3 can potentially be leveraged for late-stage Nucleophilic Aromatic Substitution (SNAr), provided the aromatic ring is made sufficiently electron-deficient in subsequent synthetic steps.

References

-

Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990, 90 (6), 879–933. Available at:[Link]

-

Organic Chemistry Portal. "Suzuki Coupling." Organic-Chemistry.org. Available at:[Link]

Sources

Commercial Sourcing & Technical Evaluation: Methyl 2-bromo-3-fluoro-4-methylbenzoate

The following technical guide details the commercial sourcing, quality evaluation, and application of the Methyl 2-bromo-3-fluoro-4-methylbenzoate building block.

Executive Summary

Methyl 2-bromo-3-fluoro-4-methylbenzoate (CAS 1805592-71-5 ) is a high-value halogenated benzoate building block used primarily in the synthesis of polysubstituted biaryl scaffolds and fused heterocycles.[1][2] Its unique substitution pattern—featuring a bromine handle for cross-coupling, a fluorine atom for metabolic stability/binding affinity, and an ester for cyclization—makes it a critical intermediate in medicinal chemistry campaigns targeting kinases and GPCRs.[3]

This guide provides a technical roadmap for sourcing this compound, validating its purity against common regioisomeric impurities, and utilizing it in downstream drug discovery workflows.

Chemical Identity & Profile

| Property | Specification |

| Chemical Name | Methyl 2-bromo-3-fluoro-4-methylbenzoate |

| CAS Number | 1805592-71-5 |

| Molecular Formula | C₉H₈BrFO₂ |

| Molecular Weight | 247.06 g/mol |

| Appearance | White to off-white solid or semi-solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |

| Key Functional Groups | Aryl Bromide (C2), Aryl Fluoride (C3), Methyl Ester (C1), Tolyl Methyl (C4) |

Critical Isomer Warning: Vendors often list multiple isomers with similar names. Ensure you are purchasing the 2-bromo-3-fluoro isomer (CAS 1805592-71-5) and not the 3-bromo-2-fluoro (CAS 1807043-92-0) or 4-bromo-2-fluoro derivatives.[3]

Sourcing Landscape & Supplier Evaluation

The supply chain for this building block is split between catalog suppliers (stock) and contract research organizations (custom synthesis).

Tier 1: Validated Commercial Suppliers

These suppliers typically hold stock or have validated routes for rapid scale-up.[3]

-

ChemScene: Lists specific inventory for CAS 1805592-71-5.[2][3][4]

-

BLD Pharm: Strong presence in halogenated building blocks; offers cold-chain transport.

-

Ambeed: High availability of various benzoate isomers; requires strict QC on regio-purity.

-

Combi-Blocks: Often stocks multi-gram quantities suitable for pilot scale.

Supplier Selection Logic

The following decision matrix outlines the optimal sourcing strategy based on project phase and scale.

Figure 1: Sourcing decision logic based on scale and risk tolerance.

Technical Evaluation: Synthesis & Impurity Profiling

Understanding the synthesis of this building block is essential for anticipating impurities that may affect downstream biology.

Synthetic Routes & Impurity Origins

There are two primary routes to this scaffold. The Directed Ortho-Metalation (DoM) route is superior for regio-control but more expensive.[3] The Electrophilic Aromatic Substitution (EAS) route is cheaper but prone to isomer mixtures.

Route A: Directed Ortho-Metalation (High Purity)[3]

-

Mechanism: The fluorine atom and carboxylate (or amide equivalent) direct lithiation to the C2 position (ortho to both).

-

Reagents: LDA or LTMP, followed by an electrophilic bromine source (CBr₄ or Br₂).

-

Impurity Profile: Very low regio-isomer content. Main impurity is unreacted starting material.

Route B: Electrophilic Bromination (Common Commercial Route)

-

Precursor: Methyl 3-fluoro-4-methylbenzoate.[3]

-

Mechanism: Bromination using NBS/H₂SO₄ or Br₂/Fe.

-

Regio-Selectivity Issues: The directing effects are conflicting.

-

Result: This route often yields a mixture of the 2-bromo (target) and 5-bromo or 6-bromo isomers. Separation requires careful chromatography.

Figure 2: Comparison of synthetic routes and their impact on impurity profiles.[3]

Quality Assurance Protocol

Due to the risk of regio-isomers, a standard Certificate of Analysis (CoA) is insufficient.[3] The following testing protocol is recommended upon receipt.

1H-NMR Analysis (Critical)

The coupling constants of the aromatic protons are the definitive identifier.[3]

-

Target (2-bromo-3-fluoro-4-methyl): Look for two aromatic protons.

-

H5 and H6: These will show an ortho-coupling (~8 Hz). H5 will likely show additional coupling to the Fluorine.

-

-

Isomer Check: If you see para-coupling patterns (small J values) or singlet peaks, you likely have the 5-bromo or 6-bromo isomer.[3]

19F-NMR

-

Run a fluorine NMR to detect minor regio-isomeric impurities, which will have distinct chemical shifts due to the changing proximity of the bromine atom.

HPLC/UPLC

-

Column: C18 (e.g., Acquity BEH).

-

Method: Gradient 5-95% MeCN/Water + 0.1% Formic Acid.

-

Acceptance Criteria: >97% purity by UV (254 nm). Note that isomers may co-elute; rely on NMR for identity.

Application Workflows

This building block is designed for modular drug assembly.

Workflow 1: Suzuki-Miyaura Cross-Coupling

The C2-Bromine is sterically crowded (flanked by Ester and Fluorine) but reactive under optimized conditions.[3]

-

Catalyst: Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ (for sterically hindered substrates).

-

Base: K₃PO₄ or Cs₂CO₃.

-

Solvent: Dioxane/Water (4:[3]1) at 90°C.

-

Note: The ortho-fluoro substituent can accelerate the oxidative addition step via the "ortho-fluorine effect" but may also destabilize the Pd-intermediate.

Workflow 2: Scaffold Cyclization

The C1-Ester and C2-Bromine provide a "1,2-ambiphilic" handle.[3]

-

Example: Reaction with hydrazine to form 4-bromo-phthalazin-1-ones (requires ester hydrolysis first or direct reaction).

-

Example: Reaction with amines followed by intramolecular coupling to form isoquinolines or quinazolinones .

References

-

PubChem Compound Summary. Methyl 2-bromo-3-fluoro-4-methylbenzoate (CAS 1805592-71-5).[1][2][3] National Library of Medicine. Available at: [Link]

-

Barnes-Seeman, D., et al. (2014).[3][10] Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses.[3][10] Current Topics in Medicinal Chemistry. Available at: [Link]

-

Organic Syntheses. General procedures for bromination of deactivated benzoic acids. Organic Syntheses, Coll. Vol. 4. Available at: [Link]

Sources

- 1. CAS:1003709-54-3, 2-溴-5-氟-4-甲基苯甲酸-毕得医药 [bidepharm.com]

- 2. 1003709-54-3|2-Bromo-5-fluoro-4-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 3. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google Patents [patents.google.com]

- 4. chemscene.com [chemscene.com]

- 5. prepchem.com [prepchem.com]

- 6. prepchem.com [prepchem.com]

- 7. Benzoic acid,3-bromo-2-fluoro-4-methyl-,methyl ester | 1807043-92-0 - ChemPacific [chempacific-zhejiang.com]

- 8. Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

- 10. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of poly-substituted methyl benzoates in organic solvents

An In-depth Technical Guide to the Solubility of Poly-substituted Methyl Benzoates in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the principles and practices governing the solubility of poly-substituted methyl benzoates in organic solvents. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental thermodynamics of dissolution, the intricate effects of substituent-driven intermolecular forces, and systematic methodologies for both predicting and experimentally determining solubility. By synthesizing theoretical knowledge with practical, field-proven insights, this guide aims to equip the reader with the expertise necessary to navigate the complexities of solubility in the context of chemical research and pharmaceutical development.

Introduction: The Critical Role of Solubility in the Molecular Sciences

Poly-substituted methyl benzoates represent a broad class of organic compounds characterized by a methyl ester of benzoic acid with one or more substituents on the benzene ring. These molecules are pivotal in numerous scientific domains, serving as key intermediates in organic synthesis and as foundational scaffolds in the design of novel therapeutic agents.[1][2][3] In the pharmaceutical industry, the aqueous and organic solubility of a compound is a critical determinant of its developability, influencing everything from its formulation and bioavailability to its ultimate therapeutic efficacy.[1][4] A thorough understanding of the factors that govern the solubility of these compounds in organic solvents is therefore not merely an academic exercise but a fundamental prerequisite for successful drug discovery and development.[1][5]

This guide will provide a deep dive into the multifaceted nature of solubility, moving beyond simplistic heuristics to a more nuanced, mechanism-driven understanding. We will explore the delicate interplay of solute and solvent properties that dictates the extent of dissolution and provide a robust framework for both the prediction and empirical validation of solubility.

The Thermodynamic Landscape of Dissolution

At its core, the dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). The process is favorable (i.e., the solute dissolves) when ΔG is negative. The Gibbs-Helmholtz equation, ΔG = ΔH - TΔS, elegantly partitions this process into its enthalpic (ΔH) and entropic (ΔS) components.

-

Enthalpy of Solution (ΔH_sol): This term represents the net energy change associated with the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For a solute to dissolve, the energy required to overcome the lattice energy of the crystal and the cohesive forces of the solvent must be compensated by the energy released upon the formation of new interactions.[6]

-

Entropy of Solution (ΔS_sol): This term reflects the change in randomness or disorder of the system. The dissolution of a highly ordered crystalline solid into a liquid phase generally leads to an increase in entropy, which favors the dissolution process.

The solubility of a compound is therefore a delicate balance between these enthalpic and entropic contributions. For poly-substituted methyl benzoates, the nature and arrangement of substituents on the aromatic ring profoundly influence the intermolecular forces at play, thereby directly impacting the enthalpy of solution.

The Architectonics of Solubility: How Substituents Dictate Solute-Solvent Interactions

The principle of "like dissolves like" serves as a useful initial guide to solubility, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[7] However, for a more sophisticated understanding, we must consider the specific intermolecular forces that govern these interactions.

A Taxonomy of Intermolecular Forces

-

Van der Waals Forces (Dispersion Forces): These are weak, transient attractions that arise from temporary fluctuations in electron density. They are present in all molecules and are the primary cohesive force in non-polar compounds.

-

Dipole-Dipole Interactions: These occur between polar molecules that have permanent dipoles. The positive end of one molecule is attracted to the negative end of another.

-

Hydrogen Bonding: This is a particularly strong type of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom (typically oxygen, nitrogen, or fluorine). This hydrogen can then form a strong electrostatic interaction with a lone pair of electrons on a nearby electronegative atom.

The Inductive and Resonance Effects of Substituents

Substituents on the benzene ring of a methyl benzoate molecule can significantly alter its electronic distribution and, consequently, its polarity and ability to engage in the aforementioned intermolecular forces.[8] These effects are primarily categorized as inductive and resonance effects.

-

Inductive Effect: This is the transmission of charge through sigma bonds. Electronegative substituents (e.g., -NO₂, -Cl, -F) withdraw electron density from the ring, making it more electron-poor.[8] Conversely, alkyl groups are weakly electron-donating through induction.

-

Resonance Effect: This involves the delocalization of pi electrons. Substituents with lone pairs of electrons (e.g., -OH, -NH₂, -OCH₃) can donate electron density to the ring through resonance, while groups with pi bonds to electronegative atoms (e.g., -NO₂, -C=O) can withdraw electron density.[8]

The interplay of these effects determines the overall electron density of the aromatic ring and the polarity of the molecule. For instance, a hydroxyl (-OH) group is electron-withdrawing by induction but electron-donating by resonance, with the resonance effect typically being dominant.

Hansen Solubility Parameters: A Quantitative Approach

A more quantitative method for predicting solubility is the use of Hansen Solubility Parameters (HSP).[9] This model posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Energy from dispersion forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle behind HSP is that substances with similar δD, δP, and δH values are likely to be miscible.[9] This provides a powerful predictive tool for solvent selection.

A Systematic Approach to Solvent Selection

Choosing an appropriate solvent for a poly-substituted methyl benzoate requires a careful consideration of the solute's structure and the properties of potential solvents.

Characterizing the Solute

Before selecting a solvent, it is crucial to analyze the structure of the poly-substituted methyl benzoate:

-

Identify the Substituents: Are they electron-donating or electron-withdrawing? Can they participate in hydrogen bonding (e.g., -OH, -NH₂)?

-

Assess Overall Polarity: Consider the net effect of all substituents on the molecule's dipole moment.

-

Consider Steric Hindrance: Bulky substituents may hinder solute-solvent interactions.

A Compendium of Common Organic Solvents

The following table provides a summary of common organic solvents and their relevant properties.

| Solvent | Polarity | Dielectric Constant | Hydrogen Bonding | Primary Solute Interactions |

| Hexane | Non-polar | 1.9 | None | Van der Waals |

| Toluene | Non-polar | 2.4 | None | Van der Waals, π-π stacking |

| Diethyl Ether | Moderately Polar | 4.3 | Acceptor | Dipole-dipole, Van der Waals |

| Ethyl Acetate | Moderately Polar | 6.0 | Acceptor | Dipole-dipole, Van der Waals |

| Acetone | Polar Aprotic | 21 | Acceptor | Dipole-dipole |

| Ethanol | Polar Protic | 24.5 | Donor & Acceptor | Hydrogen bonding, Dipole-dipole |

| Methanol | Polar Protic | 33 | Donor & Acceptor | Hydrogen bonding, Dipole-dipole |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Acceptor | Dipole-dipole |

A Decision-Making Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent.

Caption: A workflow for systematic solvent selection.

Rigorous Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility remains the gold standard. The following protocols describe common methods for measuring the solubility of poly-substituted methyl benzoates.

The Equilibrium Shake-Flask Method

This is a classic and widely accepted method for determining thermodynamic solubility.[10][11]

Protocol:

-

Preparation: Add an excess amount of the poly-substituted methyl benzoate to a known volume of the selected organic solvent in a sealed, screw-cap vial.

-

Equilibration: Agitate the vial at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A mechanical shaker or rotator is recommended.

-

Phase Separation: Allow the vial to stand undisturbed at the same constant temperature until the undissolved solid has completely settled. Centrifugation can be used to expedite this process.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring that no solid particles are transferred. Filtration through a solvent-compatible filter (e.g., PTFE) may be necessary.

-

Quantification: Analyze the concentration of the dissolved solute in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.[12]

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

High-Throughput Screening (HTS) Methods

In drug discovery, HTS methods are often employed for rapid solubility assessment of a large number of compounds.[10][12]

Protocol (Miniaturized Shake-Flask):

-

Compound Dispensing: Dispense a small, known amount of the compound (often from a DMSO stock solution) into the wells of a microtiter plate.

-

Solvent Addition: Add the desired organic solvent to each well.

-

Sealing and Incubation: Seal the plate and incubate with shaking at a controlled temperature.

-

Clarification: Centrifuge the plate to pellet any undissolved solid.

-

Analysis: Analyze the concentration of the dissolved compound in the supernatant, often using automated HPLC-UV or LC-MS systems.

The Power of Prediction: Computational Approaches to Solubility

In addition to the HSP model, several other computational methods can be used to predict solubility.

-

Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate molecular descriptors (e.g., molecular weight, logP, polar surface area) with experimentally determined solubility data.[12]

-

Thermodynamics-based Methods: These approaches use physics-based principles to calculate the free energy of solvation, providing a more rigorous but computationally intensive prediction of solubility.[10][12]

Case Studies: The Influence of Substitution on Solubility

To illustrate the principles discussed, let us consider a few hypothetical examples:

| Compound | Substituent(s) | Expected Polarity | Predicted Suitable Solvents | Rationale |

| Methyl Benzoate | None | Moderately Polar | Diethyl ether, Ethyl acetate | The ester group provides polarity.[13] |

| Methyl 4-nitrobenzoate | -NO₂ (para) | More Polar | Acetone, Ethyl acetate | The strongly electron-withdrawing nitro group increases polarity. |

| Methyl 4-hydroxybenzoate | -OH (para) | Polar, H-bond donor | Ethanol, Methanol | The hydroxyl group can participate in hydrogen bonding. |

| Methyl 2,4,6-trimethylbenzoate | 3 x -CH₃ | Less Polar | Toluene, Diethyl ether | The alkyl groups decrease overall polarity. |

Conclusion and Future Outlook

The solubility of poly-substituted methyl benzoates in organic solvents is a complex phenomenon governed by a delicate balance of intermolecular forces and thermodynamic principles. A systematic approach that combines an understanding of solute structure, solvent properties, and, where necessary, predictive modeling, is essential for navigating this complexity. As synthetic and analytical techniques continue to advance, the ability to accurately predict and control solubility will become increasingly crucial in the rapid and efficient development of new chemical entities and pharmaceutical products. The continued development of more accurate and computationally efficient predictive models holds great promise for the future of solubility science.

References

- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).

- Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (2022, May 31).

- Aromatic compounds and ester polymeric solvents interactions - University of Johannesburg. (n.d.).

- How do you know if substituted benzene is soluble in organic or aqueous solvent. - Reddit. (2021, November 8).

- Benzene Ring vs Heterocyclic Compounds: Solubility Study - Patsnap Eureka. (2026, February 24).

- Procedure for Determining Solubility of Organic Compounds - Scribd. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- How do substituents influence the benzene ring? | CK-12 Foundation. (n.d.).

- Methyl benzoate | Solubility of Things. (n.d.).

- Hansen Solubility Parameters. (n.d.).

- Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6 - Benchchem. (n.d.).

- Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse | Journal of the American Chemical Society. (2020, November 11).

- Enthalpies of interaction of aromatic solutes with organic solvents. (n.d.).

- <1236> Solubility Measurements - USP-NF. (2016, September 30).

- Methyl Benzoate in Pharmaceuticals: Solvent and Intermediate Roles. (2026, February 22).

- Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC. (2019, May 27).

- Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results - PubMed. (2022, June 15).

- Methyl-2-formyl benzoate: A Review of Synthesis and Applications - ResearchGate. (n.d.).

- Methyl Benzoate Manufacturer & Suppliers |ELAROMA-MBzAT - Elchemy. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Methyl Benzoate Manufacturer & Suppliers |ELAROMA-MBzAT - Elchemy [elchemy.com]

- 4. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. chem.ws [chem.ws]

- 8. ck12.org [ck12.org]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uspnf.com [uspnf.com]

- 12. lifechemicals.com [lifechemicals.com]

- 13. solubilityofthings.com [solubilityofthings.com]

Difference between Methyl 2-bromo-3-fluoro-4-methylbenzoate and its isomers

An In-depth Technical Guide to the Core Differences Between Methyl 2-bromo-3-fluoro-4-methylbenzoate and Its Isomers

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Abstract

The precise arrangement of substituents on an aromatic ring is a critical determinant of a molecule's physicochemical properties, reactivity, and biological activity. For professionals in drug development and chemical synthesis, the ability to distinguish between closely related constitutional isomers is not merely an academic exercise but a fundamental requirement for ensuring efficacy, safety, and intellectual property protection. This guide provides a comprehensive technical analysis of Methyl 2-bromo-3-fluoro-4-methylbenzoate and its constitutional isomers. We will delve into the structural nuances that differentiate these compounds, explore the analytical methodologies required for their unambiguous identification, discuss divergent synthetic strategies, and examine the structure-property relationships that govern their potential applications.

The Isomeric Landscape: More Than Just the Same Formula

Constitutional isomers, also known as structural isomers, are compounds that share the same molecular formula but differ in the connectivity of their atoms.[1][2][3] In the context of substituted aromatic rings like Methyl 2-bromo-3-fluoro-4-methylbenzoate (C₉H₈BrFO₂), this means the bromine, fluorine, and methyl groups can be arranged in numerous ways around the benzene ring, each creating a unique molecule with distinct properties.

The seemingly minor shift of a substituent from one carbon to another can profoundly impact a molecule's electronic distribution, steric profile, and ability to interact with biological targets. For instance, the "magic methyl" effect in drug discovery demonstrates how the addition or positional change of a single methyl group can dramatically alter a compound's metabolic stability and binding affinity.[4] Similarly, the position of halogen atoms is crucial for forming specific interactions, such as halogen bonds, which are increasingly recognized for their role in molecular recognition in biological systems.[5][6]

This guide will focus on Methyl 2-bromo-3-fluoro-4-methylbenzoate and a selection of its constitutional isomers to illustrate these fundamental principles.

Caption: Chemical structures of Methyl 2-bromo-3-fluoro-4-methylbenzoate and selected isomers.

Differentiating the Undifferentiable: Advanced Analytical Strategies

While these isomers share the same mass, their distinct structures give rise to unique spectroscopic and chromatographic signatures. Unambiguous identification requires a multi-technique approach.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for distinguishing constitutional isomers of substituted aromatics.[7] The chemical shift and coupling patterns of protons (¹H NMR) and carbons (¹³C NMR) provide a detailed map of the molecule's structure. For fluorinated compounds, ¹⁹F NMR offers an additional, highly sensitive probe.[8][9][10]

Key Differentiating Principles:

-

¹H NMR Chemical Shifts & Coupling: The protons on the aromatic ring will exhibit different chemical shifts based on the electronic effects (inductive and resonance) of the neighboring substituents. The coupling constants (J-values) between adjacent protons (³JHH, typically 7-8 Hz for ortho coupling) and more distant protons (⁴JHH or ⁵JHH, typically 1-3 Hz for meta and para coupling) are highly informative. Furthermore, coupling to the fluorine atom (JHF) will introduce additional splitting, with ortho-coupling being the largest.

-

¹⁹F NMR: The ¹⁹F nucleus is highly sensitive to its electronic environment, resulting in a wide chemical shift range that can easily distinguish between different fluorine positions.[10][11] The chemical shift of the fluorine atom will be significantly influenced by the nature and position of the other substituents on the ring.[11][12]

| Isomer Name | Predicted ¹H Aromatic Signals | Predicted ¹⁹F NMR Characteristics |

| Methyl 2-bromo-3-fluoro-4-methylbenzoate | Two doublets, corresponding to the two adjacent protons on the ring. | A single resonance, likely showing coupling to the adjacent proton and potentially the methyl group. |

| Methyl 3-bromo-2-fluoro-4-methylbenzoate | Two doublets. The fluorine at position 2 will strongly influence the proton at position 6. | A single resonance, with coupling patterns dictated by the adjacent bromine and proton. |

| Methyl 4-bromo-2-fluoro-3-methylbenzoate | Two doublets. The fluorine at position 2 will have a significant deshielding effect. | A single resonance, influenced by the ortho-ester and ortho-methyl groups. |

Mass Spectrometry (MS)

While standard MS will show the same molecular ion peak for all isomers, tandem mass spectrometry (MS/MS) can often reveal differences in fragmentation patterns. The proximity of certain functional groups can lead to characteristic neutral losses or rearrangements. For example, ortho-substituted benzoic acid derivatives can exhibit unique fragmentation through neighboring group participation effects, such as the loss of water or alcohol, which are not observed in their meta and para counterparts.[13][14]

Common Fragmentation Pathways for Benzoates:

-

Loss of OCH₃• (31 Da): Formation of the benzoyl cation.

-

Loss of COOCH₃• (59 Da): Fragmentation of the ester group.

-

Decarboxylation (Loss of CO₂ - 44 Da): This can occur in the ion source or during collision-induced dissociation.[15]

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for the physical separation of isomers.[7][16][17] Separation is typically based on small differences in polarity.

-

Reversed-Phase HPLC: This is a common method for separating isomers of substituted benzoic acids and their esters.[18][19] A C18 column is often used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic or acetic acid) to ensure the analytes are in their neutral form.[15][19] Isomers with greater polarity will elute earlier.

-

Normal-Phase HPLC: This technique can also be effective, particularly with specialized columns like amine-bonded phases, where retention can be related to the pKa values of the corresponding acids.[16]

Caption: A typical workflow for the separation and identification of constitutional isomers.

Synthesis: A Game of Directing Groups

The synthesis of a specific isomer of a polysubstituted benzene is a strategic exercise in chemical methodology. The order of substituent introduction and the choice of reagents are paramount. The synthesis of a specific isomer like Methyl 2-bromo-3-fluoro-4-methylbenzoate often starts from a less complex, commercially available substituted toluene or benzoic acid.

For example, a plausible route to a related compound, 3-fluoro-4-methyl-benzoic acid, involves a Grignard reaction on 2-fluoro-4-bromotoluene followed by reaction with carbon dioxide.[20] Subsequent esterification and bromination steps would then need to be carefully controlled to achieve the desired regiochemistry. The existing substituents on the ring act as "directing groups" for subsequent electrophilic aromatic substitution reactions, guiding incoming electrophiles to specific positions.

Structure-Activity Relationship (SAR): The Impact of Isomerism in Drug Development

In medicinal chemistry, the precise placement of functional groups dictates how a molecule interacts with its biological target. Halogenated benzoates are a class of compounds with recognized biological activity, including antimicrobial and antifungal properties.[21][22][23]

-

Electronic Effects: A fluorine atom can alter the pKa of nearby functional groups and modulate the electronic character of the aromatic ring, influencing binding interactions. The introduction of fluorine can enhance metabolic stability and improve binding affinity.[24]

-

Steric Effects: The methyl group, while seemingly simple, provides bulk that can either facilitate or hinder binding to a target protein by influencing the molecule's preferred conformation.[4]

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, a type of non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a protein's active site.[5] The ability to form this bond is entirely dependent on the bromine's position and the geometry of the binding pocket.

Therefore, one isomer of Methyl 2-bromo-3-fluoro-4-methylbenzoate might be a potent and selective inhibitor of a target enzyme, while another isomer could be completely inactive or, worse, exhibit off-target toxicity.[25] This underscores the absolute necessity of isomeric purity in active pharmaceutical ingredients (APIs).

Experimental Protocols

The following protocols are provided as representative examples. Researchers should adapt them based on available instrumentation and specific isomeric properties.

Protocol 5.1: HPLC Separation of Benzoate Isomers

This protocol provides a general starting point for the reversed-phase separation of constitutional isomers of substituted methyl benzoates.

-

Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[19]

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).[15]

-

-

Sample Preparation: Dissolve approximately 1 mg of the isomeric mixture in 1 mL of acetonitrile. Filter through a 0.22 µm syringe filter.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.[19]

-

Gradient: Start with 30% B, increase linearly to 95% B over 20 minutes. Hold at 95% B for 5 minutes. Return to 30% B and equilibrate for 5 minutes.

-

-

Analysis: The different isomers should elute at distinct retention times due to differences in their polarity. Peak integration can be used for quantitative analysis.

Protocol 5.2: General Esterification of a Substituted Benzoic Acid

This protocol describes a common method for converting a benzoic acid derivative to its corresponding methyl ester, a key step in the synthesis of the target compounds.[26]

-

Reagents: Substituted benzoic acid (1.0 eq.), Methanol (as solvent, ~10 mL per gram of acid), Thionyl chloride (SOCl₂) (2.0 eq.).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted benzoic acid in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours.[26]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (50 mL).

-

Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL).[26]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent.[27]

Conclusion

The differentiation of Methyl 2-bromo-3-fluoro-4-methylbenzoate from its constitutional isomers is a challenge that epitomizes the precision required in modern chemical and pharmaceutical sciences. While they share a common molecular formula, their unique atomic arrangements lead to distinct physicochemical properties, spectroscopic signatures, and biological activities. A combination of high-resolution analytical techniques, particularly NMR spectroscopy and chromatography, is essential for their unambiguous identification and separation. For researchers in drug discovery, understanding and controlling the isomeric composition of a lead compound is a non-negotiable aspect of developing safe and effective therapeutics.

References

-

Chang, C. A., Wu, Q. H., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 361, 199-207. Available from: [Link]

-

Fischer, C., et al. (2018). Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T. Rapid Communications in Mass Spectrometry, 32(14), 1177-1185. Available from: [Link]

-

Awang, K., et al. (2016). Halogenated benzoate derivatives of altholactone with improved anti-fungal activity. Natural Product Communications, 11(5), 621-624. Available from: [Link]

-

U.S. Environmental Protection Agency. (1983). Effects Of Halogenated Aromatic Compound On The Metabolism Of Foreign Organic Compounds. EPA-600/1-83-008. Available from: [Link]

-

University of Bristol. (2025). Multinuclear NMR Spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for: An efficient protocol for the synthesis of methyl esters from alcohols using aqueous HBr and H2O2. Available from: [Link]

-

Veverka, K. A., et al. (2015). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology, 10(6), 1504-1512. Available from: [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available from: [Link]

-

Martin, S. E., & Gardinier, J. R. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. University at Buffalo. Available from: [Link]

-

Lu, Y., et al. (2012). Structures of the halogenated compounds and their inhibition on human urokinase-type plasminogen activator. RSC Advances, 2, 2358-2367. Available from: [Link]

-

Isherwood, M., et al. (2020). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Chemical Information and Modeling, 60(9), 4383-4393. Available from: [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-bromo-2-fluoro-3-methylbenzoate. Retrieved from [Link]

-

Research and Reviews: Journal of Medicinal and Organic Chemistry. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Available from: [Link]

-

Dolfing, J., & Larter, Z. (2013). The Gibbs free energy of formation of halogenated benzenes, benzoates and phenols and their potential role as electron acceptors in anaerobic environments. New Journal of Chemistry, 37, 2779-2785. Available from: [Link]

-

Gallagher, J. F., et al. (n.d.). Structure property relationships in halogenated aromatic amides and imides. Dublin City University. Available from: [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]

-

Lockley, W. J. S. (1989). Regiochemical differences in the isotopic fractionation of deuterated benzoic acid isotopomers by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 483, 413-418. Available from: [Link]

-

Amad, M., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(6), 1199-1207. Available from: [Link]

-

Chemistry Steps. (2024). Constitutional Isomers with Practice Problems. Available from: [Link]

-

Patsnap. (2015). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Retrieved from [Link]

-

Julie, A., et al. (2021). IN SILICO DRUG EVALUATION AND DRUG RESEARCH OF BIOACTIVE MOLECULE METHYL 4-BROMO-2- FLUOROBENZOATE. Journal of Faculty of Pharmacy of Ankara University, 45(2), 284-296. Available from: [Link]

-

Prozument, K., et al. (2019). Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. Chirality, 31(7), 545-555. Available from: [Link]

-

ResearchGate. (2023). (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Available from: [Link]

-

Amad, M., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(6), 1199-1207. Available from: [Link]

-

ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. Available from: [Link]

-

Thermo Scientific Alfa Aesar. (n.d.). Methyl 2-bromo-3-methylbenzoate, 98% 25 g. Retrieved from [Link]

-

de Lacerda, R. B., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1146. Available from: [Link]

-

Master Organic Chemistry. (2018). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. Available from: [Link]

-

Chen, Y., et al. (1993). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Journal of Chromatography A, 634(2), 338-340. Available from: [Link]

-

ChemBK. (2024). Methyl 2-bromo-4-methylbenzoate. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Constitutional Isomers. Retrieved from [Link]

-

Johnson, K. J., et al. (2007). Method development and validation for optimized separation of benzo[a]pyrene-quinone isomers using liquid chromatography-mass spectrometry and chemometric response surface methodology. Journal of Chromatography B, 858(1-2), 145-151. Available from: [Link]

Sources

- 1. Constitutional Isomers with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. doras.dcu.ie [doras.dcu.ie]

- 7. rroij.com [rroij.com]

- 8. Multinuclear NMR Spectroscopy [fluorine.ch.man.ac.uk]

- 9. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. azom.com [azom.com]

- 12. researchgate.net [researchgate.net]

- 13. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. scilit.com [scilit.com]

- 19. Redirecting [linkinghub.elsevier.com]

- 20. prepchem.com [prepchem.com]

- 21. Halogenated benzoate derivatives of altholactone with improved anti-fungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 26. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]

- 27. Synthesis routes of Methyl 3-bromo-4-methylbenzoate [benchchem.com]

Advanced Safety Data Sheet (SDS) & Technical Handling Guide: Methyl 2-bromo-3-fluoro-4-methylbenzoate

Executive Summary: Strategic Utility in Drug Discovery

Methyl 2-bromo-3-fluoro-4-methylbenzoate (CAS: 1805592-71-5) is a highly functionalized aromatic building block utilized extensively in medicinal chemistry and advanced materials science[1]. The strategic placement of the bromine, fluorine, and methyl groups around the benzoate core makes it a privileged scaffold for "molecular sculpting" and transition-metal-catalyzed cross-coupling reactions[2]. In modern drug discovery, fluorinated benzoates are critical for modulating lipophilicity, metabolic stability, and target binding affinity[2]. However, the dense halogenation and reactive ester functionality necessitate rigorous safety protocols to mitigate exposure risks, particularly concerning dermal irritation and acute toxicity upon ingestion[3].

This whitepaper synthesizes the physicochemical hazards of this compound with field-proven, self-validating handling protocols to ensure scientific integrity and operator safety.

Physicochemical Profiling & Structural Logic

Understanding the physicochemical properties is the foundational step in predicting both the synthetic reactivity and the toxicological behavior of the compound.

| Property | Value | Mechanistic Implication |

| Chemical Name | Methyl 2-bromo-3-fluoro-4-methylbenzoate | Highly functionalized arene suitable for late-stage functionalization. |

| CAS Number | 1805592-71-5[1] | Unique identifier for regulatory compliance and inventory tracking. |

| Molecular Formula | C9H8BrFO2[1] | High halogen content increases density and lipophilicity. |

| Molecular Weight | 247.06 g/mol [1] | Low molecular weight facilitates rapid cell membrane penetration. |

| SMILES | O=C(OC)C1=CC=C(C)C(F)=C1Br[1] | Defines 3D topology for in silico toxicity and docking modeling. |

| Purity | ≥98%[1] | Ensures reproducible synthetic yields and predictable hazard profiles. |

| Storage | Sealed in dry, 2-8°C or RT[1] | Prevents ambient moisture-driven ester hydrolysis and degradation. |

Structural Logic: The electron-withdrawing nature of the fluorine atom at C3 synergizes with the ester group, polarizing the aromatic ring. This electronic activation primes the C2-bromine bond for oxidative addition by palladium or ruthenium catalysts[4]. However, this same electronic activation makes the compound a potent electrophile in biological systems, increasing its hazard profile.

Hazard Identification & Toxicological Mechanisms

According to the Globally Harmonized System (GHS), Methyl 2-bromo-3-fluoro-4-methylbenzoate is classified under several key hazard statements[3]. To handle this compound safely, researchers must understand the causality behind these warnings:

-

H302: Harmful if swallowed[3]. The lipophilic nature of the fluorinated aromatic ring allows rapid absorption in the gastrointestinal tract. Once absorbed, non-specific esterases can hydrolyze the methyl ester, releasing methanol (a systemic toxin) and the corresponding halogenated benzoic acid, which can disrupt cellular pH and metabolic pathways.

-

H315: Causes skin irritation & H319: Causes serious eye irritation[3]. The electrophilic aromatic core can undergo spontaneous interactions with nucleophilic functional groups (e.g., amines, thiols) present in epidermal keratin or corneal epithelia. This triggers localized inflammatory cascades.

-

H335: May cause respiratory irritation[3]. If aerosolized or handled as a fine powder, the particulates can deposit in the upper respiratory tract. Localized moisture causes micro-hydrolysis, leading to acute mucosal irritation.

Figure 1: Decision tree for hazard exposure and emergency medical response.

Self-Validating Handling & Emergency Protocols

A safety protocol is only effective if it can be independently verified by the operator. The following procedures are designed as self-validating systems, ensuring that researchers can confirm the success of their containment measures.

Standard Operating Procedure (SOP) for Routine Handling

-

Engineering Controls: Always handle the compound within a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of 80-120 fpm.

-

PPE Configuration: Wear nitrile gloves (double-gloving is recommended due to the compound's lipophilicity), safety goggles with side shields, and a chemically resistant lab coat.

-

Weighing Protocol: Use an anti-static weighing boat to prevent aerosolization of the powder.

-

Self-Validation Step: Wipe the exterior of the reagent bottle and the balance pan with a damp isopropanol wipe after use. A lack of visible residue or smearing visually confirms that containment was maintained.

-

Emergency Spill Response

-

Isolation: Immediately evacuate the immediate vicinity (2-meter radius).

-

Containment: Cover the solid spill with a damp, inert absorbent (e.g., diatomaceous earth or sand) to prevent the powder from becoming airborne.

-

Neutralization & Collection: Sweep the absorbed mixture using non-sparking tools into a highly visible, labeled hazardous waste container.

-

Decontamination: Wash the spill area with a 5% sodium carbonate (Na₂CO₃) solution.

-

Self-Validation Step: The mild alkaline wash ensures any trace hydrolyzed acid is neutralized to its water-soluble sodium salt. Test the final rinse water on the benchtop with pH paper to confirm a return to a neutral pH (~7.0), validating that the chemical hazard has been neutralized.

-

Synthetic Integration: Safe Workflow for Cross-Coupling

Methyl 2-bromo-3-fluoro-4-methylbenzoate is frequently employed in Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to build complex biaryl scaffolds[2][4]. When integrating this compound into a synthetic workflow, safety and waste segregation must be built directly into the reaction design.

Figure 2: Safe synthetic workflow and self-validating quenching logic.

Step-by-Step Safe Cross-Coupling Workflow:

-

Preparation: Charge an oven-dried Schlenk flask with Methyl 2-bromo-3-fluoro-4-methylbenzoate (1.0 eq), the corresponding boronic acid (1.2 eq), and a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) under an argon atmosphere.

-

Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane) and aqueous base (e.g., K₂CO₃). Causality Note: The biphasic system helps control the reaction exotherm and partitions the inorganic base away from the organic substrate, mitigating premature ester hydrolysis.

-

Reaction Execution: Heat to 80°C. The ortho-fluorine atom sterically and electronically modulates the reductive elimination step, accelerating the formation of the biaryl product[2].

-

Safe Quenching: Cool the reaction to room temperature. Slowly add saturated aqueous ammonium chloride (NH₄Cl).

-

Self-Validation Step: The cessation of CO₂ bubbling (if a carbonate base was used) and the clear visual separation of the aqueous and organic layers confirm that the active catalyst has been deactivated and the base is fully neutralized.

-

-

Waste Segregation: Extract with ethyl acetate. The aqueous layer, containing heavy metal (Pd) traces and inorganic fluorinated byproducts, MUST be segregated into a dedicated "Halogenated/Heavy Metal Aqueous Waste" stream, distinctly separate from standard organic waste.

References

-

Kharbanda, S., & Weaver, J. D. (2023). "Molecular Sculpting: A Multipurpose Tool for Expedited Access to Various Fluorinated Arenes via Photocatalytic Hydrodefluorination of Benzoates." The Journal of Organic Chemistry. URL:[Link]

-

Simonetti, M., Perry, G. J. P., Cambeiro, X. C., Juliá-Hernández, F., Arokianathar, J. N., & Larrosa, I. (2016). "Ru-Catalyzed C–H Arylation of Fluoroarenes with Aryl Halides." Journal of the American Chemical Society. URL:[Link]

Sources

Metabolic Stability of 3-Fluoro-4-Methyl Benzoate Scaffolds: A Mechanistic and Methodological Evaluation

An In-Depth Technical Guide:

Abstract

In modern drug discovery, achieving an optimal pharmacokinetic profile is as critical as attaining high target potency. Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a key determinant of its in vivo half-life, bioavailability, and potential for drug-drug interactions. The 3-fluoro-4-methyl benzoate scaffold represents a common structural motif where strategic modifications are employed to enhance metabolic robustness. This technical guide provides an in-depth analysis of the metabolic liabilities and pathways associated with this scaffold. We will explore the enzymatic systems responsible for its degradation, the influence of its specific substitutions on metabolic fate, and present detailed, field-proven protocols for its empirical assessment. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and rationally design molecules with improved metabolic properties.

Introduction: The Strategic Importance of the 3-Fluoro-4-Methyl Benzoate Scaffold

The journey of a drug candidate from discovery to clinical success is fraught with challenges, with poor pharmacokinetics being a primary cause of attrition.[1] The liver, the body's primary metabolic hub, employs a vast arsenal of enzymes to modify and eliminate foreign compounds (xenobiotics). The 3-fluoro-4-methyl benzoate scaffold is of particular interest because it contains several features relevant to metabolic processes: an ester linkage susceptible to hydrolysis, a benzylic methyl group prone to oxidation, and a fluorine atom, a tool frequently used by medicinal chemists to modulate metabolic outcomes.[2]

The strategic incorporation of fluorine can profoundly impact a drug's disposition.[3] Its high electronegativity and the strength of the carbon-fluorine (C-F) bond can block common sites of oxidative metabolism, thereby enhancing metabolic stability.[4][5] Understanding the interplay between these structural features and the body's metabolic machinery is paramount for designing durable and effective therapeutic agents.

Predicted Metabolic Pathways: A Mechanistic Overview

The metabolic fate of the 3-fluoro-4-methyl benzoate scaffold is dictated by its susceptibility to both Phase I (functionalization) and Phase II (conjugation) enzymatic reactions. The primary metabolic hotspots are the ester, the benzylic methyl group, and the aromatic ring.

Phase I Metabolism

Phase I reactions introduce or expose polar functional groups, preparing the molecule for Phase II conjugation and subsequent excretion.

The most prominent metabolic liability of this scaffold is the ester functional group. Carboxylesterases (CEs), a family of hydrolytic enzymes abundant in the liver, plasma, and other tissues, efficiently catalyze the cleavage of ester bonds.[6][7] This reaction yields the corresponding carboxylic acid (3-fluoro-4-methylbenzoic acid) and an alcohol, significantly increasing the polarity of the parent molecule.[8][9][10] In many cases, this hydrolysis can be a deliberate prodrug strategy, where the ester form enhances permeability and the resulting acid is the active therapeutic agent.[9]

The 4-methyl group is a benzylic carbon, a well-known site for oxidation by Cytochrome P450 (CYP) enzymes.[11][12] These heme-containing monooxygenases, primarily located in the liver, are responsible for the metabolism of approximately 70-80% of all drugs.[13] The benzylic C-H bond is relatively weak and susceptible to hydrogen atom abstraction by the activated CYP enzyme, leading to the formation of a benzyl alcohol (3-fluoro-4-(hydroxymethyl)benzoic acid methyl ester).[14] This primary alcohol can be further oxidized by cytosolic dehydrogenases to an aldehyde and subsequently to a carboxylic acid.

While the C-F bond itself is highly resistant to oxidative cleavage, the aromatic ring can still undergo CYP-mediated hydroxylation.[15][16] The fluorine atom and the methyl group act as electronic directors, influencing the position of hydroxylation. The likely positions for oxidation would be ortho or meta to the methyl group (C5 or C2 positions), away from the sterically hindering and deactivating ester group. Strategic fluorination is often employed precisely to block such aromatic hydroxylations, which are common liabilities in non-fluorinated analogues.[17]

Phase II Metabolism

Following Phase I reactions, the newly formed polar functional groups serve as handles for conjugation with endogenous molecules, a process that further increases water solubility and facilitates elimination.

The carboxylic acid metabolite formed from ester hydrolysis is a prime substrate for UDP-glucuronosyltransferases (UGTs).[18][19] These enzymes catalyze the conjugation of the acid with glucuronic acid, forming an acyl-glucuronide.[20][21] Similarly, any hydroxyl groups formed from benzylic or aromatic oxidation can also be readily glucuronidated.[22]

Hydroxylated metabolites can also undergo sulfation, a reaction catalyzed by sulfotransferases (SULTs).[23][24] This process involves the transfer of a sulfonate group from the cofactor PAPS (3'-phosphoadenosine-5'-phosphosulfate) to the hydroxyl group, forming a highly water-soluble sulfate conjugate.[25]

Caption: Predicted metabolic pathways for the 3-fluoro-4-methyl benzoate scaffold.

Experimental Assessment of Metabolic Stability

To empirically determine the metabolic fate of a compound, a series of well-controlled in vitro experiments are essential. These assays allow for the ranking of compounds based on their stability and help predict in vivo clearance.[26]

Liver Microsomal Stability Assay

This assay is a primary screen for evaluating Phase I metabolic stability, particularly CYP-mediated metabolism.[27][28] Liver microsomes are subcellular fractions that are rich in CYP enzymes.

-

Reagent Preparation:

-

Test Compound Stock: Prepare a 10 mM stock solution of the 3-fluoro-4-methyl benzoate derivative in DMSO.

-

Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously regenerates the essential CYP cofactor, NADPH.

-

Liver Microsomes: On the day of the experiment, thaw pooled liver microsomes (e.g., human, rat, mouse) on ice and dilute to a working concentration of 2 mg/mL in phosphate buffer.

-

-

Incubation Procedure:

-

Pre-warm a 96-well plate containing the phosphate buffer and the test compound (final concentration typically 1 µM) at 37°C for 10 minutes.

-

Initiate the metabolic reaction by adding pre-warmed liver microsomes (final concentration 0.5 mg/mL).

-

Immediately start the enzymatic reaction by adding the NRS solution.

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

-

-

Sample Processing & Analysis:

-

Seal the plate and centrifuge at 4,000 rpm for 20 minutes to precipitate the microsomal proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

-

Controls:

-

-NADPH Control: Run a parallel incubation without the NRS to assess non-CYP-mediated degradation.

-

Vehicle Control: Incubate the vehicle (e.g., DMSO) to ensure no interference with the assay.

-

Positive Control: Include a compound with known metabolic instability (e.g., verapamil, testosterone) to validate the assay performance.

-

Hepatocyte Stability Assay

For a more comprehensive assessment that includes both Phase I and Phase II metabolism, as well as cellular uptake, an assay using intact hepatocytes is the gold standard.[1][28] Cryopreserved hepatocytes retain the enzymatic activities of fresh cells and offer convenience.[1]

-

Reagent Preparation:

-

Test Compound Stock: Prepare a 10 mM stock solution in DMSO.

-

Hepatocyte Plating Medium: Use a specialized medium for thawing and plating cryopreserved hepatocytes.

-

Hepatocyte Incubation Medium: Use a serum-free medium for the stability experiment.

-

Hepatocytes: Thaw cryopreserved hepatocytes (e.g., human, rat) according to the supplier's protocol and determine cell viability (should be >80%). Adjust cell density to 1.0 x 10^6 viable cells/mL.

-

-

Incubation Procedure:

-

In a collagen-coated 24- or 48-well plate, add the test compound diluted in pre-warmed incubation medium (final concentration typically 1 µM).

-

Initiate the reaction by adding an equal volume of the hepatocyte suspension to achieve a final cell density of 0.5 x 10^6 cells/mL.

-

Place the plate on an orbital shaker in a humidified incubator at 37°C with 5% CO₂.

-

At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the cell suspension and terminate the reaction by adding ice-cold acetonitrile with an internal standard.

-

-

Sample Processing & Analysis:

-

Process and analyze the samples by LC-MS/MS as described in the microsomal assay protocol.

-

-

Controls:

-

Heat-Inactivated Hepatocytes: Run a parallel incubation with hepatocytes that have been heat-inactivated to serve as a negative control for enzymatic degradation.

-